molecular formula C7H11NO6 B10777028 (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid

(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid

Cat. No.: B10777028
M. Wt: 205.17 g/mol
InChI Key: WASIBXJFRXJWAR-MCMXRBGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a hydroxyimino group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, followed by the introduction of hydroxyl and hydroxyimino groups through specific reagents and reaction conditions. The exact details of the synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often requires stringent control of temperature, pressure, and reagent concentrations to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the hydroxyimino group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. Its multiple functional groups make it a versatile tool for probing enzyme activities and metabolic processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development and disease treatment.

Industry

In industrial applications, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyimino groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways involved depend on the specific biological context and the targets of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid include other cyclohexane derivatives with multiple hydroxyl and hydroxyimino groups. Examples include:

  • (1R,3R,4R,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid
  • (1S,3S,4S,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its functional groups. This configuration can result in distinct chemical and biological properties compared to its isomers and other similar compounds.

Properties

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

IUPAC Name

(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11NO6/c9-4-2-7(13,6(11)12)1-3(8-14)5(4)10/h4-5,9-10,13-14H,1-2H2,(H,11,12)/b8-3-/t4-,5-,7-/m0/s1

InChI Key

WASIBXJFRXJWAR-MCMXRBGZSA-N

Isomeric SMILES

C1[C@@H]([C@H](/C(=N\O)/C[C@]1(C(=O)O)O)O)O

Canonical SMILES

C1C(C(C(=NO)CC1(C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.